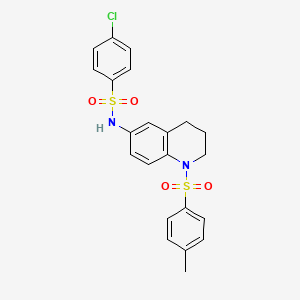

4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called the sulfonamide group. They are widely used in medicinal chemistry and have a variety of pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. The “4-chloro” and “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” parts suggest that it has a chlorine atom and a benzenesulfonamide group attached to the tetrahydroquinoline ring .Wissenschaftliche Forschungsanwendungen

Tetrahydroquinazoline Derivatives Synthesis

The synthesis of tetrahydroquinazoline derivatives, including compounds similar to "4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," through the aza Diels-Alder reaction demonstrates the chemical versatility and reactivity of these molecules. Such derivatives have been studied for their structural properties and potential applications in medicinal chemistry (Cremonesi, Croce, & Gallanti, 2010).

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown promising antitumor activity. Certain compounds exhibited more potent and efficacious antitumor properties than Doxorubicin, a commonly used chemotherapeutic agent, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Antimicrobial Evaluation

Quinoline clubbed with sulfonamide moiety synthesized compounds were evaluated as antimicrobial agents. The chemical synthesis aimed at creating effective compounds against Gram-positive bacteria, showcasing their potential in addressing antimicrobial resistance challenges (Biointerface Research in Applied Chemistry, 2019).

Carbonic Anhydrase Inhibitors

Research on the molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides, including compounds structurally related to "4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide," has led to the design of selective inhibitors targeting specific isoforms. These findings could be pivotal for developing therapeutic agents for conditions associated with altered carbonic anhydrase activity (Bruno et al., 2017).

Ruthenium Complex Catalysts

Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and characterized. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic applications (Dayan et al., 2013).

Wirkmechanismus

Target of Action

It’s worth noting that sulfonamide-based compounds like this one are often used to inhibit bacterial enzymes .

Mode of Action

Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Biochemical Pathways

The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate . This inhibition eventually disrupts the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is essential for bacterial replication .

Eigenschaften

IUPAC Name |

4-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S2/c1-16-4-9-21(10-5-16)31(28,29)25-14-2-3-17-15-19(8-13-22(17)25)24-30(26,27)20-11-6-18(23)7-12-20/h4-13,15,24H,2-3,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJDMORTYUTLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)

![3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2771389.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)

![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)

![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)

![N-(sec-butyl)-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2771407.png)